2-Morpholinomethyl-4-chloropyridine

Vue d'ensemble

Description

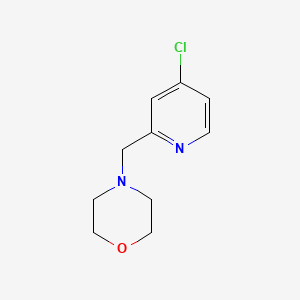

2-Morpholinomethyl-4-chloropyridine is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 4-chloropyridine, including 2-Morpholinomethyl-4-chloropyridine, exhibit potential anticancer properties. These compounds have been studied for their ability to inhibit cellular proliferation and tumor growth. For instance, in a patent application, it was demonstrated that these compounds could be used to treat or prevent various cancers by inhibiting the growth and metastasis of tumors .

Mechanism of Action

The mechanism involves selective covalent modification of proteins, which can disrupt critical cellular pathways involved in cancer progression. Specifically, the reactivity of 4-chloropyridines with amino acids allows for targeted modifications that can serve as chemical probes in research settings .

Agricultural Applications

Pesticide Development

this compound serves as an intermediate in the synthesis of pesticides. Its derivatives are utilized in creating compounds that effectively target pests while minimizing harm to beneficial organisms. The synthesis methods often involve reactions that yield high-purity products suitable for agricultural use .

Herbicide Formulations

In addition to pesticides, this compound is also explored for herbicide formulations. The chlorinated pyridine derivatives have shown effectiveness in controlling weed populations without causing significant environmental damage .

Biochemical Research

Protein Modification Studies

In biochemical research, this compound is utilized as a tool for selective protein modification. Its ability to react with thiols and amino acids makes it valuable for studying protein function and interactions. This selectivity allows researchers to develop chemical probes that can help elucidate complex biological processes .

Data Table: Summary of Applications

Case Study 1: Anticancer Properties

A study published in a patent revealed the efficacy of this compound in inhibiting specific cancer cell lines. The compound was tested against various tumor types, demonstrating significant reductions in cell viability at certain concentrations.

Case Study 2: Agricultural Efficacy

Research conducted on the use of chlorinated pyridine derivatives in agricultural settings showed promising results in pest control trials. The compound was formulated into a pesticide that significantly reduced pest populations while preserving beneficial insects.

Propriétés

Formule moléculaire |

C10H13ClN2O |

|---|---|

Poids moléculaire |

212.67 g/mol |

Nom IUPAC |

4-[(4-chloropyridin-2-yl)methyl]morpholine |

InChI |

InChI=1S/C10H13ClN2O/c11-9-1-2-12-10(7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 |

Clé InChI |

SMVUMEAPDZMODW-UHFFFAOYSA-N |

SMILES canonique |

C1COCCN1CC2=NC=CC(=C2)Cl |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.